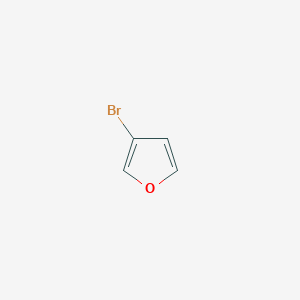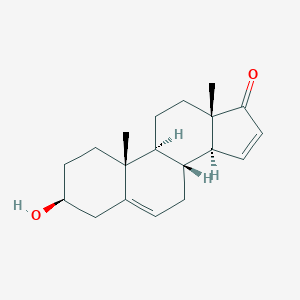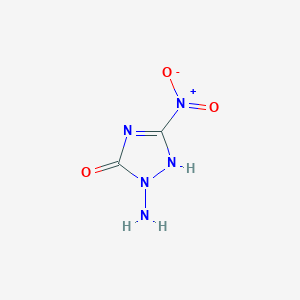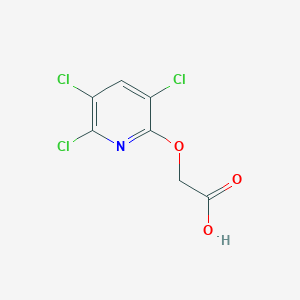
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Defensin HNP-3 (human) trifluoroacetate salt is an antimicrobial peptide secreted by human polymorphonuclear leukocytes. It is known for its ability to bind to recombinant, immobilized human surfactant protein D and inhibit focus formation in Madin-Darby canine kidney cells infected with influenza A virus. This compound is part of the alpha-defensin family and plays a crucial role in the innate immune response by protecting against a broad range of infectious agents, including bacteria, fungi, and viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Defensin HNP-3 (human) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .
Industrial Production Methods: Large-scale production of Defensin HNP-3 (human) trifluoroacetate salt follows similar principles as laboratory synthesis but involves automated peptide synthesizers and large-scale purification systems. The process ensures high purity and yield, making it suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: Defensin HNP-3 (human) trifluoroacetate salt primarily undergoes disulfide bond formation, which is crucial for its structural stability and biological activity. The peptide contains six cysteine residues that form three disulfide bonds, creating a stable and bioactive conformation .
Common Reagents and Conditions:
Oxidation: Formation of disulfide bonds is achieved through oxidation reactions using reagents such as iodine or air oxidation in the presence of a mild base.
Reduction: Disulfide bonds can be reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid substitutions can be introduced during peptide synthesis to study structure-activity relationships.
Major Products Formed: The major product formed from these reactions is the bioactive Defensin HNP-3 (human) trifluoroacetate salt with correctly formed disulfide bonds, ensuring its antimicrobial properties .
Aplicaciones Científicas De Investigación
Defensin HNP-3 (human) trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide folding.
Biology: Investigated for its role in the innate immune response and its interactions with microbial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections caused by bacteria, fungi, and viruses.
Industry: Utilized in the development of antimicrobial coatings and materials to prevent microbial contamination.
Mecanismo De Acción
Defensin HNP-3 (human) trifluoroacetate salt exerts its effects through multiple mechanisms:
Membrane Disruption: The peptide interacts with microbial membranes, causing membrane permeabilization and cell lysis.
Immune Modulation: It can modulate the immune response by forming complexes with cellular molecules, including proteins, nucleic acids, and carbohydrates.
Binding to Molecular Targets: Defensin HNP-3 binds to human surfactant protein D, inhibiting viral infections and enhancing the clearance of pathogens.
Comparación Con Compuestos Similares
Defensin HNP-3 (human) trifluoroacetate salt is part of the alpha-defensin family, which includes other similar compounds such as:
- Defensin HNP-1 (human) trifluoroacetate salt
- Defensin HNP-2 (human) trifluoroacetate salt
- Defensin HNP-4 (human) trifluoroacetate salt
Uniqueness: Defensin HNP-3 (human) trifluoroacetate salt is unique due to its specific amino acid sequence and disulfide bond pattern, which confer distinct antimicrobial properties and immune-modulating effects . It differs from Defensin HNP-1 by only one amino acid, yet this difference can significantly impact its biological activity .
Propiedades
Número CAS |
147284-02-4 |
|---|---|
Fórmula molecular |
C10H16N2O3S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
Clave InChI |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Sinónimos |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

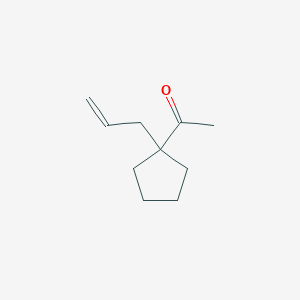
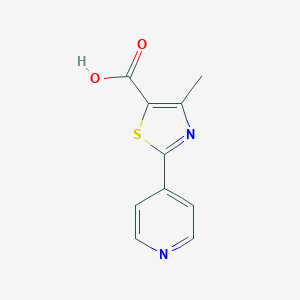
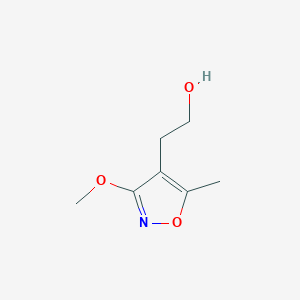


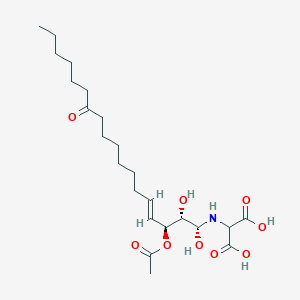
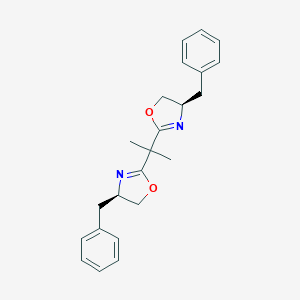
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)

